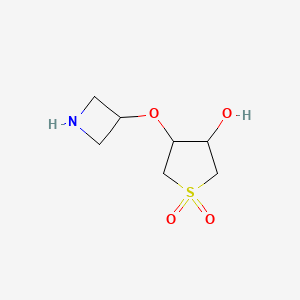
3-(Azetidin-3-yloxy)-4-hydroxytetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features both azetidine and thiolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione typically involves multiple steps. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the formation of the azetidine ring followed by further functionalization to introduce the thiolane moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution could introduce various functional groups into the azetidine ring .
Scientific Research Applications
3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action for 3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The thiolane moiety may also play a role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler compound with a similar azetidine ring structure.
Oxetane: Another four-membered ring compound, but with an oxygen atom instead of nitrogen.
Uniqueness
3-(Azetidin-3-yloxy)-4-hydroxy-1lambda6-thiolane-1,1-dione is unique due to the combination of azetidine and thiolane rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13NO4S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H13NO4S/c9-6-3-13(10,11)4-7(6)12-5-1-8-2-5/h5-9H,1-4H2 |
InChI Key |
RBMBJUIKHSCQON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2CS(=O)(=O)CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


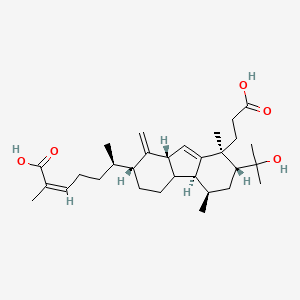
![2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13061998.png)
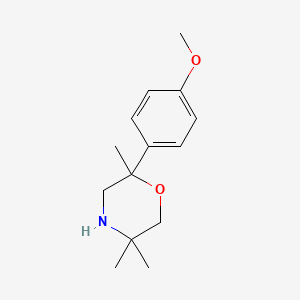

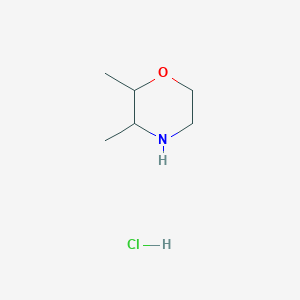
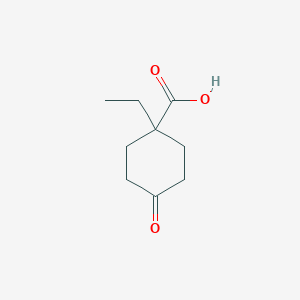
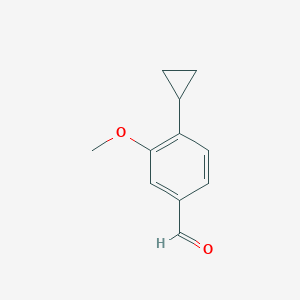
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide](/img/structure/B13062024.png)
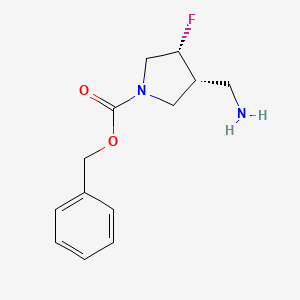
![4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)
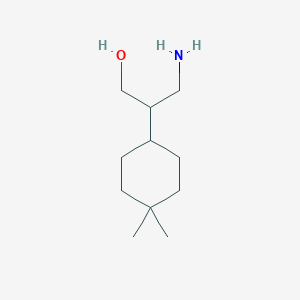
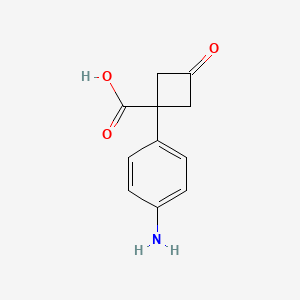

![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
